molecular formula C18H18N2O5S2 B2965122 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide CAS No. 941931-03-9

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

Cat. No. B2965122
M. Wt: 406.47
InChI Key: FZZVGXBPXBFUOW-UHFFFAOYSA-N
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Description

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide, also known as DMXAA, is a small molecule that has been extensively studied for its potential use as an anticancer agent. DMXAA was first identified as a potent inducer of tumor necrosis factor-alpha (TNF-α) in macrophages, which led to its investigation as a potential cancer therapy.

Scientific Research Applications

Antimalarial Applications

A study by Fahim and Ismael (2021) investigated the antimalarial activity of sulfonamide derivatives, including structures related to N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide, using computational calculations and molecular docking. These compounds displayed promising antimalarial activity with IC50 values of <30µM, suggesting their potential as therapeutic agents against malaria (Fahim & Ismael, 2021).

Antitumor Activity

Yurttaş, Tay, and Demirayak (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives and evaluated their antitumor activity in vitro against various human tumor cell lines. Certain derivatives showed considerable anticancer activity, highlighting the potential use of these compounds in cancer therapy (Yurttaş, Tay, & Demirayak, 2015).

Antimicrobial Applications

Darwish, Abdel Fattah, Attaby, and Al-Shayea (2014) focused on synthesizing novel heterocyclic compounds incorporating a sulfonamide moiety for use as antimicrobial agents. These compounds were tested for their antibacterial and antifungal activities, showing promising results and suggesting their potential application in combating microbial infections (Darwish et al., 2014).

Antioxidant Properties

Talapuru, Gopala, Adivireddy, and Venkatapuram (2014) prepared amidomethane sulfonyl-linked heterocycles, including pyrrolyl oxazoles/thiazoles/imidazoles, and evaluated their antioxidant activity. Some derivatives exhibited excellent antioxidant activity, suggesting their potential use in oxidative stress-related conditions (Talapuru et al., 2014).

Enzyme Inhibition for Therapeutic Applications

Research by Chkirate et al. (2019) on pyrazole-acetamide derivatives investigated their role in enzyme inhibition, specifically targeting phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) pathways. These studies revealed significant antioxidant activity and provided insights into the structural requirements for enzyme inhibition, suggesting these compounds' utility in treating diseases associated with these pathways (Chkirate et al., 2019).

properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(4-methylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5S2/c1-24-13-8-9-14(25-2)17-16(13)20-18(26-17)19-15(21)10-11-4-6-12(7-5-11)27(3,22)23/h4-9H,10H2,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZZVGXBPXBFUOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)CC3=CC=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

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